molecular formula C14H19NO3 B14951653 3-Methyl-5-[(4-methylbenzyl)amino]-5-oxopentanoic acid

3-Methyl-5-[(4-methylbenzyl)amino]-5-oxopentanoic acid

Cat. No.: B14951653
M. Wt: 249.30 g/mol
InChI Key: WMLNPCBEVWMWNX-UHFFFAOYSA-N
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Description

3-METHYL-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}BUTANOIC ACID is an organic compound with the molecular formula C13H17NO3. This compound is characterized by the presence of a butanoic acid backbone with a methyl group at the third position and a carbamoyl group attached to a 4-methylphenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzylamine with a suitable acylating agent to form the intermediate 4-methylbenzylcarbamate.

    Alkylation: The intermediate is then subjected to alkylation with 3-methylbutanoic acid chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

3-METHYL-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}BUTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-(4-methylphenyl)butanoic acid
  • 4-Methylbenzylcarbamate
  • 3-Methylbutanoic acid

Uniqueness

3-METHYL-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}BUTANOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a butanoic acid backbone with a carbamoyl group attached to a 4-methylphenylmethyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

3-methyl-5-[(4-methylphenyl)methylamino]-5-oxopentanoic acid

InChI

InChI=1S/C14H19NO3/c1-10-3-5-12(6-4-10)9-15-13(16)7-11(2)8-14(17)18/h3-6,11H,7-9H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

WMLNPCBEVWMWNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC(C)CC(=O)O

Origin of Product

United States

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